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Compound of Interest

Compound Name: 6-Bromoisoquinoline

Cat. No.: B029742 Get Quote

CAS Number: 34784-05-9 Molecular Formula: C₉H₆BrN

This in-depth technical guide serves as a comprehensive resource for researchers, scientists,

and drug development professionals interested in 6-Bromoisoquinoline. This versatile

heterocyclic building block is a key intermediate in the synthesis of a wide array of biologically

active molecules, particularly in the fields of oncology and neuroscience.

Physicochemical Properties
6-Bromoisoquinoline is a solid at room temperature, typically appearing as an off-white to

light brown powder.[1] Its core structure consists of an isoquinoline ring system with a bromine

atom substituted at the 6-position, which is crucial for its reactivity in various cross-coupling

reactions.

Property Value Reference

Molecular Weight 208.06 g/mol (anhydrous) [1]

226.07 g/mol (monohydrate) [2]

CAS Number 34784-05-9 [1][3]

Melting Point 40 - 44 °C

Appearance Off-white to light brown powder

Purity ≥ 97%
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Synthesis of 6-Bromoisoquinoline
A common synthetic route to 6-Bromoisoquinoline involves a multi-step process starting from

4-bromobenzaldehyde. The general workflow for this synthesis is outlined below.

4-Bromobenzaldehyde +
Amino Acetaldehyde Dimethyl Acetal

Imine Formation
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Reaction Intermediate ImineYields

Ring Closure and Aromatization
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Cyclization Reagents
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Click to download full resolution via product page

Fig. 1: Synthetic workflow for 6-Bromoisoquinoline.

Experimental Protocol: Synthesis from 4-
Bromobenzaldehyde
This protocol is adapted from a known procedure for the synthesis of 6-Bromoisoquinoline.

Step 1: Imine Formation

A mixture of 4-bromobenzaldehyde (1.0 eq) and amino acetaldehyde dimethyl acetal (1.0 eq)

in anhydrous toluene is refluxed using a Dean-Stark apparatus for 12 hours to remove water.

The solvent is removed under reduced pressure to yield the crude imine intermediate.

Step 2: Cyclization and Aromatization

The crude imine is dissolved in anhydrous dichloromethane (DCM).

Trimethyl phosphite (1.1 eq) is added dropwise, and the mixture is stirred for 10 hours at

room temperature.

After solvent evaporation, the residue is redissolved in anhydrous DCM and cooled to 0°C.
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Titanium tetrachloride (4.0 eq) is added dropwise, and the reaction is heated to 40°C for 6

days.

The reaction is quenched by pouring it into ice, and the pH is adjusted to 8-9 with 6N NaOH.

The aqueous layer is extracted with ethyl acetate. The organic layers are then extracted with

3M HCl.

The acidic aqueous layer is neutralized to pH 7-8 with 3N NaOH and extracted with ethyl

acetate.

The combined organic layers from the final extraction are dried over anhydrous sodium

sulfate, filtered, and concentrated.

The crude product is purified by recrystallization from DCM/pentane to afford 6-
Bromoisoquinoline as a light brown solid.

Applications in Drug Discovery
The bromine atom at the 6-position of the isoquinoline ring makes it an excellent substrate for

palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This

allows for the introduction of a wide variety of aryl and heteroaryl groups, making it a valuable

intermediate in the synthesis of novel therapeutic agents.

Anticancer Agents
Derivatives of 6-Bromoisoquinoline have shown promise as anticancer agents. The

isoquinoline scaffold is present in many biologically active compounds, and modifications at the

6-position can lead to potent inhibitors of key signaling pathways in cancer, such as the

Epidermal Growth Factor Receptor (EGFR) pathway.
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Fig. 2: Inhibition of EGFR signaling by 6-Bromoisoquinoline derivatives.

Neuroprotective Agents
The isoquinoline alkaloid family, to which 6-Bromoisoquinoline belongs, is known for its

neuroprotective effects. These compounds can exert their effects through various mechanisms,

including the modulation of intracellular calcium levels and the protection of mitochondria.

Research into derivatives of 6-Bromoisoquinoline may lead to the development of novel

treatments for neurodegenerative diseases.

Key Experimental Protocols in Drug Discovery
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a fundamental reaction for the derivatization of 6-
Bromoisoquinoline. The following is a general protocol that can be adapted for specific

substrates.

Combine Reactants:
- 6-Bromoisoquinoline
- Boronic Acid/Ester
- Palladium Catalyst

- Base

Degas with Inert Gas Add Degassed Solvents
(e.g., Dioxane/Water)

Heat and Stir
(e.g., 80-90°C) Work-up and Purification Coupled Product
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Fig. 3: Experimental workflow for Suzuki-Miyaura coupling.

Materials:
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6-Bromoisoquinoline (1.0 eq)

Aryl or heteroaryl boronic acid or ester (1.2 eq)

Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq)

Base (e.g., Na₂CO₃, 2.0 eq)

Degassed solvents (e.g., 1,4-dioxane and water in a 4:1 ratio)

Procedure:

To a Schlenk flask, add 6-Bromoisoquinoline, the boronic acid, the palladium catalyst, and

the base.

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle

three times.

Add the degassed solvents via syringe.

Heat the reaction mixture to 80-90°C with vigorous stirring. Monitor the reaction by TLC or

LC-MS.

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and

water.

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly

used to measure the cytotoxicity of potential anticancer compounds.
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Procedure:

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to

adhere overnight.

Compound Treatment: Treat the cells with various concentrations of the synthesized 6-
Bromoisoquinoline derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and

a positive control (a known anticancer drug).

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4

hours to allow the formation of formazan crystals.

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the

formazan crystals.

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically

around 570 nm) using a microplate reader. The absorbance is proportional to the number of

viable cells.

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which

represents the concentration of the compound that inhibits cell growth by 50%.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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